molecular formula C15H10Cl2N2O2S B2850990 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313535-06-7

2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2850990
CAS RN: 313535-06-7
M. Wt: 353.22
InChI Key: LRCPVLVAKSBSSO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. The compound was first discovered in the 1990s and has since been the subject of numerous scientific investigations. DMXAA is of particular interest due to its ability to selectively target tumor cells and stimulate the immune system to attack cancer.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Applications: This compound has been studied for its potential as a multitargeted bioactive molecule. Derivatives of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide have shown promising antibacterial and antifungal activities . The presence of the benzothiazole moiety is significant in the development of new antimicrobial agents, with the potential to combat antibiotic resistance.

Agriculture

Pest Management: In the agricultural sector, benzothiazole derivatives are explored for their use in pest management. The antimicrobial properties of such compounds can be harnessed to protect crops from bacterial and fungal pathogens, thereby improving crop yield and quality .

Material Science

Polymer Synthesis: The benzothiazole unit within the compound’s structure is utilized in the synthesis of novel copolymers. These polymers have applications in creating materials with specific optical and electrochemical properties, which are valuable in the development of advanced materials .

Environmental Science

Pollutant Degradation: Research into benzothiazole derivatives includes their role in environmental remediation. These compounds can be part of catalytic processes that degrade pollutants, thus contributing to environmental clean-up efforts .

Analytical Chemistry

Chemical Analysis: The compound’s derivatives can be used as analytical reagents in chemical assays. Their reactivity and specificity can help in the detection and quantification of various analytes, which is crucial in both environmental and biochemical analyses .

Biochemistry

Enzyme Inhibition: In biochemistry, the compound is of interest for its potential to inhibit enzymes that are crucial for the survival of pathogens. This makes it a candidate for the development of new drugs that can target specific biochemical pathways in disease-causing organisms .

Pharmaceutical Development

Drug Design: The structural features of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the creation of drugs with specific actions, such as anticancer or anti-inflammatory effects .

Chemical Synthesis

Intermediate for Complex Molecules: This compound serves as an intermediate in the synthesis of more complex chemical entities. Its reactive sites allow for various chemical transformations, leading to the creation of diverse molecules with potential applications in different scientific fields .

properties

IUPAC Name

2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-11-3-2-4-12-13(11)18-15(22-12)19-14(20)9-6-5-8(16)7-10(9)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCPVLVAKSBSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

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